molecular formula C21H27N3O6 B13352141 tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate

tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate

Cat. No.: B13352141
M. Wt: 417.5 g/mol
InChI Key: CEZLKSVXOAIOOE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a tert-butyl ester, a piperidinyl group, and an isoindolinone moiety

Preparation Methods

The synthesis of tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with a carbonyl compound to form the 2,6-dioxopiperidin-3-yl moiety.

    Introduction of the isoindolinone group: The piperidinyl intermediate is then reacted with a phthalic anhydride derivative to introduce the isoindolinone group.

    Coupling with ethoxyacetate: The resulting intermediate is then coupled with tert-butyl 2-bromoethoxyacetate under basic conditions to form the final product.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, using reagents like alkoxides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the isoindolinone moiety may interact with certain enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H27N3O6

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl 2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]acetate

InChI

InChI=1S/C21H27N3O6/c1-21(2,3)30-18(26)12-29-10-9-22-15-6-4-5-13-14(15)11-24(20(13)28)16-7-8-17(25)23-19(16)27/h4-6,16,22H,7-12H2,1-3H3,(H,23,25,27)

InChI Key

CEZLKSVXOAIOOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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